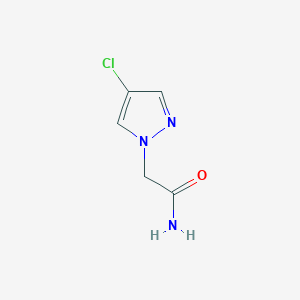
2-(4-Chloro-1H-pyrazol-1-yl)acetamide
Overview
Description
“2-(4-Chloro-1H-pyrazol-1-yl)acetamide” is a heterocyclic compound that belongs to the pyrazole family . It has been studied for its potential in various biological activities. For instance, a library of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as VEGFR-2 inhibitors based on scaffold hopping strategy .
Synthesis Analysis
The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide and its derivatives often involves scaffold hopping strategies . In one study, a library of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as VEGFR-2 inhibitors .
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety . The pyrazole ring is an important structural feature that contributes to the compound’s biological activity .
Scientific Research Applications
Antioxidant Activity
- Coordination Complexes and Antioxidant Activity: Pyrazole-acetamide derivatives, including those related to 2-(4-Chloro-1H-pyrazol-1-yl)acetamide, have been used to synthesize Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant in vitro antioxidant activity, highlighting the potential of such compounds in antioxidant applications (Chkirate et al., 2019).
Chemical Reactions and Synthesis
- Acid-Catalyzed Heterolysis: Research on derivatives of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide has revealed insights into acid-catalyzed hydrolysis reactions, leading to the generation of various compounds. This study contributes to the understanding of chemical reactions involving chloroacetamide derivatives (Rouchaud et al., 2010).
Biological Activities
- Anti-inflammatory Activity: Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which are structurally related to 2-(4-Chloro-1H-pyrazol-1-yl)acetamide, have been synthesized and demonstrated significant anti-inflammatory activity (Sunder et al., 2013).
Potential Antipsychotic Agents
- Antipsychotic Profile: Compounds structurally related to 2-(4-Chloro-1H-pyrazol-1-yl)acetamide have been found to exhibit an antipsychotic-like profile in behavioral animal tests. They represent a novel class of potential antipsychotic agents that do not interact with dopamine receptors, a significant departure from traditional antipsychotics (Wise et al., 1987).
Nonlinear Optical Properties
- Computational Studies of Optical Properties: Investigations into the nonlinear optical properties of compounds including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, a compound related to 2-(4-Chloro-1H-pyrazol-1-yl)acetamide, have shown promise for applications in photonic devices like optical switches and modulators (Castro et al., 2017).
Future Directions
The future directions for research on 2-(4-Chloro-1H-pyrazol-1-yl)acetamide and its derivatives could involve further exploration of their biological activities and potential therapeutic applications. For instance, further studies could investigate their potential as VEGFR-2 inhibitors . Additionally, more research could be conducted to better understand their mechanism of action .
properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGZSCYGDOUEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-1H-pyrazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid](/img/structure/B1421482.png)
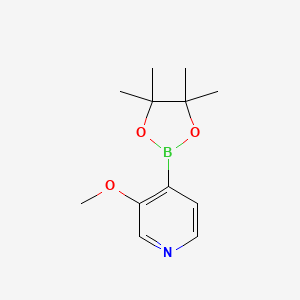
![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)
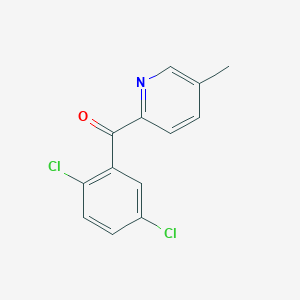
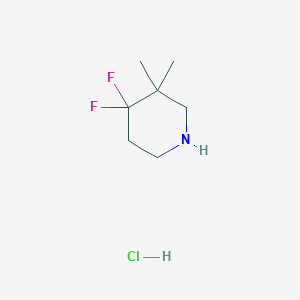
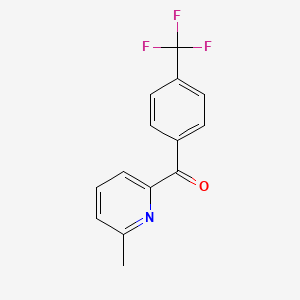
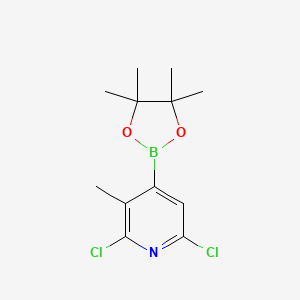
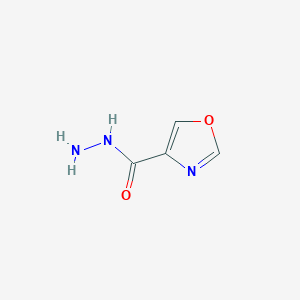
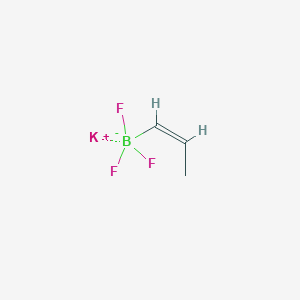
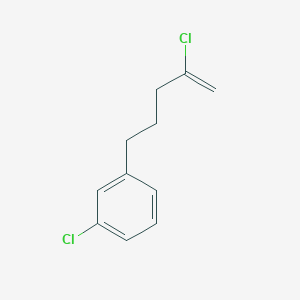
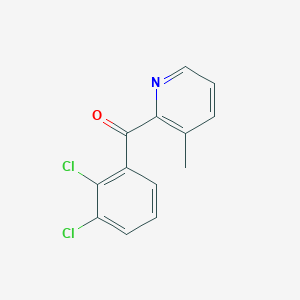
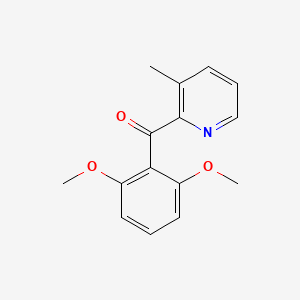
![8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421503.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid](/img/structure/B1421504.png)